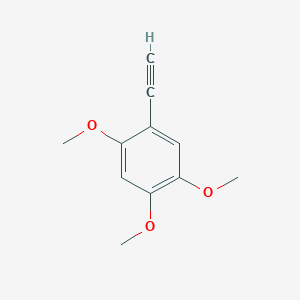

1-Ethynyl-2,4,5-trimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-Ethynyl-2,4,5-trimethoxybenzene often involves palladium-catalyzed coupling reactions, as seen in the synthesis of star-type conjugated polymers from π-conjugated oligomeric poly(arylene ethynylene) with triethynylbenzene derivatives (Honda, Maruyama, & Yamamoto, 1997). Another approach involves the electrochemical study of cobalt carbonyl complexes of trimethylsilyl-substituted triethynylbenzene (Moreno et al., 2001), showcasing the versatility in synthesizing ethynyl-substituted benzene derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as different dialkoxy ethynylnitrobenzenes, reveals a significant diversity in crystal structures, influenced by subtle changes in molecular structure (Oburn & Bosch, 2017). This diversity underscores the complexity of analyzing the molecular structure of this compound derivatives.

Chemical Reactions and Properties

Chemical reactions involving ethynyl and trimethoxybenzene derivatives are diverse. For instance, the polylithiation reactions of trimethoxybenzenes have been investigated, revealing the possibility of substituting all arylic hydrogens through specific reaction pathways, which is crucial for understanding the reactivity of this compound (Cabiddu et al., 1991).

Physical Properties Analysis

While direct studies on this compound are scarce, insights into its physical properties can be derived from related compounds. For instance, the study of 1,3,5-tris(arylalkynyl)-2,4,6-trimethoxybenzenes offers insights into the correlation between substitution patterns and their UV–vis and fluorescence spectroscopic properties (Hennrich, 2004), which is relevant for understanding the physical properties of this compound.

Chemical Properties Analysis

The chemical properties of this compound can be partly understood through studies on similar molecules. For example, the synthesis and study of cobalt carbonyl complexes of trimethylsilyl-substituted triethynylbenzene (Moreno et al., 2001) provide valuable insights into the metalation reactions and the formation of complexes, illustrating the rich chemistry of ethynyl and trimethoxybenzene derivatives.

Scientific Research Applications

Synthesis and Spectroscopic Properties

1-Ethynyl-2,4,5-trimethoxybenzene has been explored in the synthesis of various chemical structures. For example, it was involved in the synthesis of C3-symmetric 1,3,5-tris(arylalkynyl)-2,4,6-trimethoxybenzenes, demonstrating notable spectroscopic properties due to the interaction of electron-withdrawing and donating groups (Hennrich, 2004).

Chemical Compound Isolation

This compound has been isolated as part of studies on natural products. A study on Pachypodanthium confine, for instance, identified sesquiterpene-trimethoxystyrene conjugates related to this compound (Mathouet et al., 2007).

Material Science and Electrochemistry

In material science, the compound has been part of studies on electrochemical properties. For example, a study focused on cobalt carbonyl complexes of trimethylsilyl-substituted 1,3,5-triethynylbenzene, which is structurally similar, providing insights into the behavior of these complexes in various conditions (Moreno et al., 2001).

Biotechnology and Sensor Technology

In biotechnology and sensor applications, derivatives of this compound have been used. For example, an aptasensor for the detection of ochratoxin A utilized azido-aptamer immobilized onto layers including a derivatised form of this compound (Hayat et al., 2013).

Pharmaceutical and Medical Research

In pharmaceutical research, derivatives of this compound have been synthesized for studying structure-activity relationships, although specific applications in drug development were not detailed in the available research.

Environmental Studies

Studies have also been conducted on the physical, thermal, and spectral properties of similar compounds like 1,2,3-Trimethoxybenzene for their potential applications in environmental science (Trivedi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-ethynyl-2,4,5-trimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h1,6-7H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYMLCRGRSTAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#C)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2492997.png)

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)